molecular formula C23H25N3O5S B2679196 Allyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 930711-75-4

Allyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2679196
CAS RN: 930711-75-4
M. Wt: 455.53
InChI Key: XUVDFLUGXKVNCB-UHFFFAOYSA-N
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Description

This compound contains several functional groups including an allyl group, a thioether, a phenyl ring, and a pyrimidine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The conjugated system present in the molecule could have interesting electronic properties .


Chemical Reactions Analysis

The allyl group in this compound could potentially participate in reactions such as allylic substitutions or additions. The thioether group could also be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the allyl group could make it more reactive, while the phenyl and pyrimidine rings could contribute to its stability .

Scientific Research Applications

Anticancer Activity of Heterocyclic Compounds

Subheading : Biological Activity in Cancer ResearchResearch has shown that certain heterocyclic compounds derived from similar chemical structures exhibit potent anticancer activity. A study using Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block synthesized new heterocycles. These compounds, upon testing, displayed significant anticancer activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).

Molecular Structure and Bioactivity of Pyrimidine Derivatives

Subheading : Structural Analysis and Biological PropertiesStudies on pyrimidine derivatives, including the one mentioned, focus on their molecular structure and potential biological activities. The conformation, crystalline structure, and hydrogen bonding patterns of these compounds have been characterized in detail. Such studies are crucial for understanding the wide spectrum of biological activities exhibited by these molecules (Zavodnik et al., 2005).

Synthesis of Chromone-Pyrimidine Coupled Derivatives

Subheading : Novel Compound Synthesis Using Green ChemistryResearch involving the synthesis of novel ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has been conducted. These derivatives are synthesized using eco-friendly and efficient catalysts, highlighting the importance of green chemistry in creating compounds with potential biological activities, such as antifungal and anticancer agents (Nikalje et al., 2017).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazard information .

Future Directions

The potential applications of this compound could be quite broad due to the presence of multiple functional groups. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-6-10-31-22(28)17-13(3)24-20-19(21(27)26-23(25-20)32-11-7-2)18(17)14-8-9-15(29-4)16(12-14)30-5/h6-9,12,18H,1-2,10-11H2,3-5H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVDFLUGXKVNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC(=C(C=C3)OC)OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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